molecular formula C10H10BrCl B1290903 2-Bromo-4-(2-chlorophenyl)-1-butene CAS No. 731772-02-4

2-Bromo-4-(2-chlorophenyl)-1-butene

Cat. No.: B1290903
CAS No.: 731772-02-4
M. Wt: 245.54 g/mol
InChI Key: MLSNVIQQHNBSOG-UHFFFAOYSA-N
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Description

2-Bromo-4-(2-chlorophenyl)-1-butene is a useful research compound. Its molecular formula is C10H10BrCl and its molecular weight is 245.54 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research on similar compounds, such as the synthesis and crystal structures of derivatives, highlights the importance of molecular structure in determining chemical properties and reactivity. For example, the study by Lastovickova et al. (2018) on bis(4-chlorophenyl) and bis(4-bromophenyl) derivatives emphasizes the role of molecular configuration in intermolecular interactions, which are crucial for understanding the chemical behavior of "2-Bromo-4-(2-chlorophenyl)-1-butene" derivatives (Lastovickova, La Scala, & Sausa, 2018).

Photochemical Reactivity

The photochemistry of related chlorophenol compounds, as explored by Protti et al. (2004), provides insight into the potential reactivity under light exposure, offering pathways to novel photochemical reactions and products. Such studies contribute to understanding how "this compound" might react under similar conditions, highlighting its application in synthesizing arylated products through photoinduced reactions (Protti, Fagnoni, Mella, & Albini, 2004).

Thermal Chemistry and Isomerization

Investigating the thermal chemistry of C4 hydrocarbons on Pt(111) surfaces, including studies on isomerization mechanisms by Lee and Zaera (2005), is relevant for understanding the thermal stability and reactivity of "this compound." These insights are crucial for applications in catalysis and material science, where thermal processes are involved (Lee & Zaera, 2005).

Electronic and Optical Properties

The study by Nazeer et al. (2020) on the selective arylation of similar compounds and their electronic and non-linear optical (NLO) properties via DFT studies opens up avenues for using "this compound" in developing materials with specific electronic and optical characteristics. Such properties are essential for applications in optoelectronics and photonics (Nazeer et al., 2020).

Properties

IUPAC Name

1-(3-bromobut-3-enyl)-2-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrCl/c1-8(11)6-7-9-4-2-3-5-10(9)12/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSNVIQQHNBSOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC=CC=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641108
Record name 1-(3-Bromobut-3-en-1-yl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-02-4
Record name 1-(3-Bromobut-3-en-1-yl)-2-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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